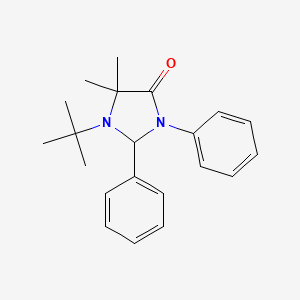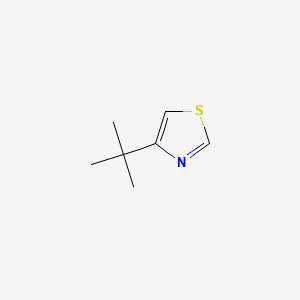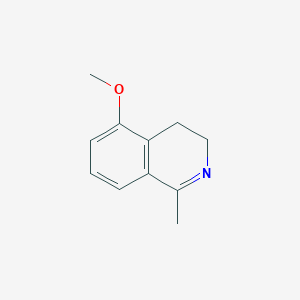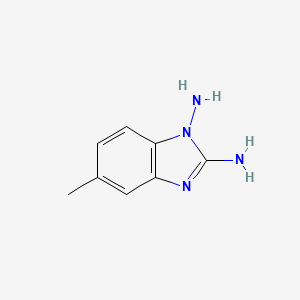
5-Fluoro-2-methylbenzofuran
Übersicht
Beschreibung
5-Fluoro-2-methylbenzoic acid is a chemical compound with the formula C8H7FO2 . It has a molecular weight of 154.1384 . It’s also known by other names such as 5-Fluoro-o-toluic acid .
Synthesis Analysis
Benzofuran synthesis involves a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans mediated by hypervalent iodine reagents . Other methods for constructing benzofuran rings have been discovered in recent years .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methylbenzoic acid can be viewed using a structural formula editor and a 3D model viewer . The geometrical parameters (bond length, bond angle, and dihedral angle) are predicted using the DFT levels employing B3LYP method with 6-311++G (d, p), cc-pvdz, and Aug-cc-pvdz as basis sets .Chemical Reactions Analysis
The chemical reactions of 5-Fluoro-2-methylbenzoic acid can be analyzed using titration analysis . This involves making incremental additions of a solution containing a known concentration of some substance to a sample solution containing the substance whose concentration is to be measured .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-methylbenzoic acid can be predicted from its chemistry . These properties include hardness, topography, and hydrophilicity, which are important parameters in the biological evaluation of materials .Wissenschaftliche Forschungsanwendungen
Thermochemical Properties
- Experimental and Computational Study : A study focused on the thermochemical properties of fluorobenzazoles, including 5-fluoro-2-methylbenzoxazole, reveals insights into their energetic states in both condensed and gaseous forms. This information is vital for understanding their behavior in various chemical environments (Silva, Gonçalves, & Silva, 2018).
Bioactivation in Antitumor Properties
- Cytochrome P450-mediated Bioactivation : Research indicates that compounds like 5-fluoro-2-methylbenzothiazole are bioactivated by cytochrome P450 enzymes, which play a role in their antitumor properties. This process involves the transformation of these compounds into reactive intermediates, contributing to their effectiveness in cancer therapy (Wang & Guengerich, 2012).
Fluorescent Tagging for Carbohydrate Analysis
- 2-Pyridylfuran as a Fluorogenic Labeling Reagent : The use of 1,3-di(2-pyridyl)-1,3-propanedione (DPPD) creates a fluorescent 2-pyridylfuran moiety, enabling the sensitive detection of monosaccharides. This method enhances the analytical capabilities for studying carbohydrates in complex biological matrices (Cai et al., 2014).
Synthesis and Optical Properties
- Synthesis of Novel Derivatives : The synthesis of novel compounds like 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole shows the versatility of 5-fluoro-2-methylbenzofuran derivatives. These compounds' optical properties, including absorption and emission spectra, are influenced by their structure and solvent polarity (Jiang et al., 2012).
Radioligand Imaging
- PET Imaging with Modified Compounds : Research involving [11C]SP203, a radioligand derived from 3-fluoro-5-(2-(2-fluoromethyl)-thiazol-4-yl)ethynylbenzonitrile, highlights the application of fluorinated compounds in positron emission tomography (PET) for imaging brain metabotropic glutamate receptors. Such applications are crucial for neurological and pharmacological research (Siméon et al., 2012).
Antimicrobial Applications
- Benzimidazole–Quinolone Hybrids : The synthesis of benzimidazole–quinolone hybrids, including fluorinated derivatives, demonstrates potent antimicrobial activity against resistant strains like Pseudomonas aeruginuginosa. Such compounds are promising in the development of new antibacterial agents (Wang et al., 2018).
Novel Antibacterial Agents
- Synthesis of Fluorinated Benzothiazole Analogs : A study on the synthesis of 5-fluoro-6-(4-methylpiperazin-1-yl)-substituted phenylbenzo[d]thiazoles highlights their potential as novel antibacterial agents. Some of these compounds showed excellent bacterial growth inhibition against Gram-positive bacteria like Staphylococcus aureus (Al-Harthy et al., 2018).
Fluorescent Sensors for Metal Detection
- Chemosensor for Aluminum Detection : The development of o-aminophenol-based fluorogenic chemosensors, such as methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, demonstrates the use of fluorinated compounds as selective and sensitive sensors for detecting metal ions like Al3+ in biological samples (Ye et al., 2014).
Antimicrobial Synthesis Using Fluorine
- Synthesis of Fluorobenzamides with Antimicrobial Properties : The creation of fluorobenzamides, which include a fluorine atom in the benzoyl group, showcases the role of fluorinated compounds in developing antimicrobial agents effective against various bacterial and fungal strains (Desai et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
5-fluoro-2-methyl-1-benzofuran | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO/c1-6-4-7-5-8(10)2-3-9(7)11-6/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMYHZQJSORJFPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)C=CC(=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furo[3,2-C]pyridine-7-methanol](/img/structure/B3354622.png)
![3,4-dihydro-2H-pyrano[3,2-b]pyridin-2-ol;hydrochloride](/img/structure/B3354628.png)
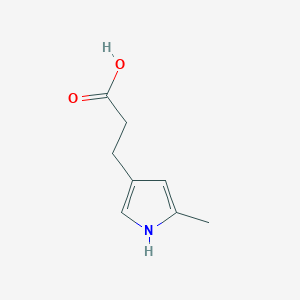

![N-[6-methyl-3-(phenylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]pyridine-3-carboxamide](/img/structure/B3354639.png)
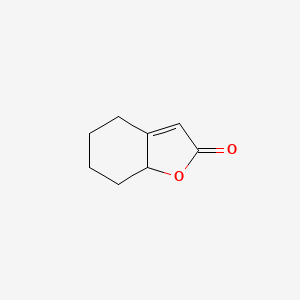

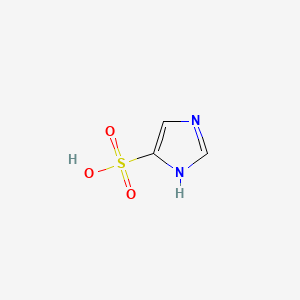
![1-[5-(Benzylsulfanylmethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4-dichlorophenyl)urea](/img/structure/B3354682.png)
![(7,7-Dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid;(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B3354687.png)
